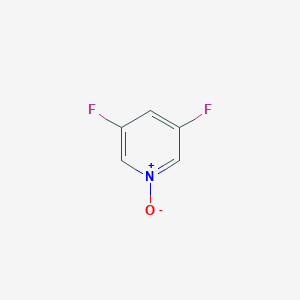

3,5-Difluoropyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Difluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3F2NO and a molecular weight of 131.08 . It is used in various areas of research due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, has been a subject of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

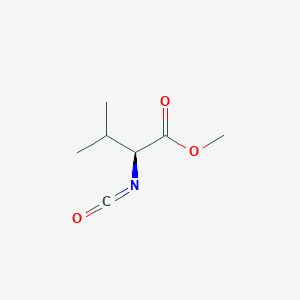

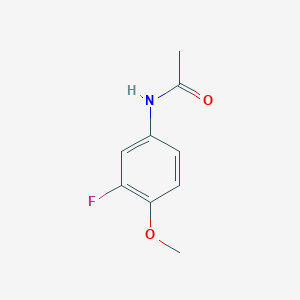

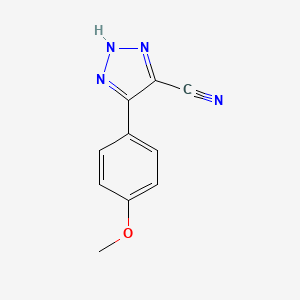

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H . This code provides a unique representation of the compound’s molecular structure.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 131.08 . More detailed physical and chemical properties are not provided in the retrieved sources.

Aplicaciones Científicas De Investigación

Electronic and Magnetic Properties

Research conducted on septet 3,5-difluoropyridyl-2,4,6-trinitrene, a derivative of 3,5-difluoropyridine, reveals its electronic and magnetic properties. The study utilized electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT) calculations to analyze its structure and magnetic characteristics in a matrix isolation setting (Chapyshev et al., 2008).

Lanthanide-Nitronyl Nitroxide Complexes

3,5-Difluoropyridine derivatives have been used to synthesize lanthanide-nitronyl nitroxide complexes. These complexes exhibit single-molecule magnet behavior and are significant in the study of static and dynamic magnetic properties (Xu et al., 2009).

C−H···F Interactions in Crystal Structures

The study of C−H···F interactions in crystalline fluorobenzenes, which include derivatives of 3,5-difluoropyridine, contributes significantly to understanding weak acceptor capabilities of the C−F group in crystallography (Thalladi et al., 1998).

Ligand Field-Tuned Single-Molecule Magnet Behavior

The ligand field tuning in 2p-4f complexes involving 3,5-difluoropyridine derivatives demonstrates the potential for altering magnetic relaxation behaviors in such molecules. This is crucial for developing materials with specific magnetic properties (Mei et al., 2012).

Extraction into Fluorous Solvents

3,5-Difluoropyridine derivatives have been studied in the context of their extraction into fluorous solvents. This research is relevant for the development of selective extraction and sensing techniques in chemical analysis (O’Neal et al., 2007).

Coordination Chemistry

The coordination chemistry of 3,5-difluoropyridine N-oxide derivatives with lanthanides has been explored. This contributes to the understanding of complexation behaviors in various chemical environments (Pailloux et al., 2009).

Mineralization and Defluoridation Studies

Studies on the mineralization and defluoridation of compounds related to 3,5-difluoropyridine have implications for environmental chemistry, particularly in treating non-biodegradable compounds (Shih et al., 2013).

Intermolecular Interactions

Investigations into the intermolecular interactions of 3,5-difluoropyridine derivatives, such as their complexes with CO2, provide insights into molecular binding and structural characteristics (Dewberry et al., 2017).

Organocatalytic Activation of Hydrogen Peroxide

The use of 3,5-difluoropyridine derivatives in the catalytic activation of hydrogen peroxide for oxidations is an area of study in organic chemistry, emphasizing the role of these compounds in catalysis (Šturala et al., 2015).

Synthetic Technology Optimization

Research focusing on the synthetic technology of compounds related to 3,5-difluoropyridine, such as dichloro-difluoropyridines, offers insights into improved manufacturing processes in the chemical industry (Sheng-song, 2010).

Photochemical Perfluoroalkylation

Studies on the photochemical perfluoroalkylation of (hetero)arenes using 3,5-difluoropyridine N-oxides provide valuable information for the pharmaceutical industry, particularly in the synthesis of trifluoromethylated compounds (Beatty et al., 2016).

Safety and Hazards

When handling 3,5-Difluoropyridine 1-oxide, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . It should be kept away from open flames, hot surfaces, and sources of ignition .

Mecanismo De Acción

Target of Action

This compound is primarily used for research and development purposes

Mode of Action

As a fluorinated pyridine, it may interact with its targets through a mechanism similar to other fluorinated compounds, which often involves the formation of strong bonds with target molecules due to the high electronegativity of fluorine . .

Biochemical Pathways

The specific biochemical pathways affected by 3,5-Difluoropyridine 1-oxide are currently unknown . Fluorinated pyridines can potentially influence a variety of biochemical processes due to their structural similarity to pyridine, a key component of many biological molecules

Propiedades

IUPAC Name |

3,5-difluoro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPTKZFIJGJFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1F)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444920 |

Source

|

| Record name | 3,5-Difluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210169-07-6 |

Source

|

| Record name | 3,5-Difluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)